dehydrotomatine

Cancer Research Cytotoxicity Natural Products

Quantifying minor tomato glycoalkaloids? Commercial 'tomatine' mixtures confound SAR and bioactivity studies due to variable α-tomatine/dehydrotomatine ratios. We offer pure, isolated dehydrotomatine (CAS 157604-98-3) as a definitive analytical standard. - **Analytical Precision**: Distinct MS signature (m/z 1032.6 [M+H]⁺) enables accurate LC-MS/MS differentiation from α-tomatine. - **Mechanistic Clarity**: 2-3x lower cytotoxicity than α-tomatine; eliminates confounding effects in plant defense assays. - **SAR Tool**: Single B-ring double bond difference vs. α-tomatine-ideal for structure-activity relationship studies.

Molecular Formula C50H81NO21
Molecular Weight 1032.2 g/mol
CAS No. 157604-98-3
Cat. No. B3028086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedehydrotomatine
CAS157604-98-3
Molecular FormulaC50H81NO21
Molecular Weight1032.2 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1
InChIInChI=1S/C50H81NO21/c1-20-7-12-50(51-15-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(63)37(60)41(31(18-54)68-45)69-47-43(71-46-39(62)36(59)34(57)29(16-52)66-46)42(35(58)30(17-53)67-47)70-44-38(61)33(56)27(55)19-64-44/h5,20-21,23-47,51-63H,6-19H2,1-4H3/t20-,21-,23-,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44-,45+,46-,47-,48-,49-,50-/m0/s1
InChIKeyBYMOGFTUZUEFHY-SIUCFGLGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dehydrotomatine: Tomato Steroidal Glycoalkaloid


Dehydrotomatine (CAS 157604-98-3) is a steroidal glycoalkaloid (SGA) produced in tomato plants (Solanum lycopersicum) as a defensive metabolite against pathogens and herbivores [1]. It is formally a 5,6-dehydro derivative of the more abundant congener α-tomatine, sharing the same tetrasaccharide (lycotetraose) side chain but differing by a single double bond in the steroidal B-ring of its aglycone, tomatidenol [2]. Its molecular formula is C₅₀H₈₁NO₂₁ with a molecular weight of ~1032.2 g/mol [3]. While often discussed alongside α-tomatine, its distinct chemical and biological profile warrants independent evaluation.

Mechanism Independent steroidal glycoalkaloid for tomato SGA pathway research
Analytical Compound-specific identification in plant and food matrices
SAR probe Structural analog with single B-ring unsaturation for bioactivity studies

Dehydrotomatine: Why α-Tomatine Is Not a Substitute


Despite their close structural kinship, dehydrotomatine and α-tomatine exhibit marked differences in bioactivity and analytical behavior that preclude simple substitution. Commercially available 'tomatine' is often a mixture of both compounds, but their individual contributions to observed effects vary significantly. Critically, in cytotoxicity assays, dehydrotomatine demonstrates substantially lower potency than α-tomatine, with one study noting that dehydrotomatine had 'little, if any, effect on cell inhibition' compared to its counterpart [1]. Furthermore, their distinct chromatographic and mass spectrometric signatures mean that using a mixture without proper deconvolution can lead to erroneous quantification and misinterpretation of structure-activity relationships (SAR) [2]. Therefore, for precise mechanistic work or biomarker discovery, the pure, isolated compound is essential.

Cytotoxicity profile may differ
α-Tomatine exhibits greater cell inhibition in reported assays; mixed tomatine may bias potency interpretation.
LC-MS signature mismatch
Using a mixture without deconvolution can cause erroneous quantification and SAR misinterpretation.
Mechanistic context may not transfer
The independent bioactivity of dehydrotomatine requires pure compound for accurate assessment.

Dehydrotomatine: Quantitative Evidence vs. α-Tomatine


Reduced Cytotoxicity vs. α-Tomatine

In a direct comparative study of pure glycoalkaloids, dehydrotomatine exhibited significantly lower cytotoxicity than α-tomatine against several human cancer cell lines. While α-tomatine was highly effective in inhibiting cell proliferation, dehydrotomatine had 'little, if any, effect on cell inhibition' under the same assay conditions [1]. A separate structural study quantified that tomatine exhibited an IC50 value that was 2-3 times smaller (more potent) than that of dehydrotomatine [2].

Cytotoxicity
Head-to-head
α-Tomatine: IC₅₀ ~2-3× lower Dehydrotomatine: minimal inhibition
Supports independent evaluation of dehydrotomatine's cell-model response
MTT assay on human cancer cell lines; data to verify in independent lab
Cancer Research Cytotoxicity Natural Products

Distinct Mass Spectrum vs. α-Tomatine

Dehydrotomatine and α-tomatine can be clearly distinguished and quantified by their unique mass-to-charge ratios (m/z) in LC-ESI-MS analysis. In positive ion mode, dehydrotomatine produces a protonated molecule, [M+H]⁺, at m/z 1032.6, whereas α-tomatine yields a corresponding ion at m/z 1034.7. This 2.1 m/z unit difference corresponds to the presence of the 5,6-double bond in dehydrotomatine, allowing for unambiguous identification in complex biological matrices [1].

Mass shift
Head-to-head
Δ 2.1 m/z ([M+H]⁺)
Enables unambiguous compound-specific identification in LC-MS
Reversed-phase LC-ESI-MS positive ion mode
Analytical Chemistry Metabolomics Mass Spectrometry

Low Natural Abundance Relative to α-Tomatine

Dehydrotomatine is consistently found as a minor component in tomato tissues compared to its major congener. Quantitative HPLC analysis of tomato fruits revealed that dehydrotomatine content ranged from 42 to 1,498 µg/g fresh weight, whereas α-tomatine content ranged from 521 to 16,285 µg/g fresh weight. The ratio of α-tomatine to dehydrotomatine varied from 10.9 to 12.5 in tomato fruits [1]. Another study corroborated this, finding dehydrotomatine comprises only 9-10% of the total α-tomatine/dehydrotomatine mixture [2].

Abundance
Cross-study
α-Tomatine: ~10-12× more abundant Dehydrotomatine: 9-10% of mixture
Highlights procurement need for purified standard due to low natural occurrence
HPLC data from tomato fruit; ratios vary by tissue
Plant Biochemistry Quantitative Biology Natural Product Isolation

Dehydrotomatine: Application Scenarios


Analytical Standard for Tomato Glycoalkaloids

Given its distinct and well-characterized mass spectrometric signature (m/z 1032.6 [M+H]⁺), pure dehydrotomatine is an essential analytical standard. It enables the accurate identification and quantification of this minor SGA in complex plant and food matrices using LC-MS/MS, a necessity for studies on tomato metabolism, plant defense, or food composition that aim to distinguish it from α-tomatine [1].

Plant Defense and Pathogen Interaction

The significantly lower cytotoxicity of pure dehydrotomatine compared to α-tomatine [1] makes it a critical reagent for dissecting the specific contributions of each compound to tomato plant defense. Its use allows researchers to study its independent antifungal or antimicrobial activity without the confounding influence of the far more potent α-tomatine, thereby clarifying the true function of this minor component in the plant's chemical arsenal.

SAR of B-Ring Double Bond

Dehydrotomatine differs from α-tomatine solely by a single double bond in the steroidal B-ring. This near-identical structure, combined with the quantified difference in cytotoxic potency (2-3x lower IC50 for α-tomatine) [2], provides a unique tool for structure-activity relationship (SAR) studies. Researchers can use dehydrotomatine to specifically investigate how this isolated structural modification impacts bioactivity, membrane interactions, and target binding.

Application
Selection Property
Validation Focus
Analytical standard for tomato SGAs
Compound-specific mass signature
LC-MS differentiation from α-tomatine in complex matrices
Plant defense mechanism studies
Independent bioactivity profile
Deconvolution of α-tomatine's higher inhibition
SAR of B-ring unsaturation
Single double-bond modification
Impact on membrane interaction and bioactivity
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